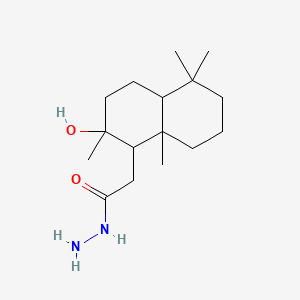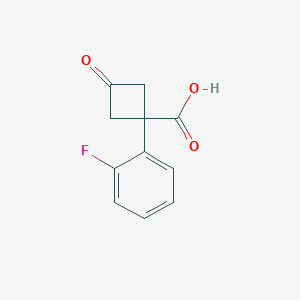
2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetohydrazide is a complex organic compound with the molecular formula C16H30N2O2. This compound is known for its unique structural features, which include a decahydronaphthalene core with multiple methyl groups and a hydrazide functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the decahydronaphthalene core, followed by the introduction of the hydroxy and methyl groups. The final step involves the formation of the acetohydrazide group through a reaction with hydrazine.
Preparation of Decahydronaphthalene Core: This step involves the hydrogenation of naphthalene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through a series of reactions, including alkylation and hydroxylation, using reagents such as methyl iodide (CH3I) and sodium hydroxide (NaOH).
Formation of Acetohydrazide Group: The final step involves the reaction of the intermediate compound with hydrazine hydrate (N2H4·H2O) under reflux conditions to form the acetohydrazide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where the hydrazide group is replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxy derivatives
Substitution: Formation of substituted hydrazides
科学的研究の応用
2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetohydrazide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its hydrazide group is known to interact with various biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the polymer and coatings industries.
作用機序
The mechanism of action of 2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s structure allows it to interact with various pathways, including those involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- 2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid
- 2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)ethyl acetate
Uniqueness
Compared to similar compounds, 2-(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetohydrazide is unique due to the presence of the hydrazide group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. The hydrazide group allows for the formation of various derivatives, expanding its utility in synthetic chemistry and drug development.
特性
IUPAC Name |
2-(2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4,20)12(15)10-13(19)18-17/h11-12,20H,5-10,17H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQSVGLZIOOWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CC(=O)NN)(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2556413.png)

![2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2556416.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2556417.png)
![8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2556420.png)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2556422.png)

![2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2556425.png)
![N-benzyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2556426.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2556429.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2556432.png)
